7-Methoxy-3-(4-methylphenyl)-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-(4-methylphenyl)-1,2,4-benzotriazine is a chemical compound that belongs to the class of benzotriazines Benzotriazines are heterocyclic compounds containing a triazine ring fused to a benzene ring This specific compound is characterized by the presence of a methoxy group at the 7th position and a 4-methylphenyl group at the 3rd position on the benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(4-methylphenyl)-1,2,4-benzotriazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methylphenylhydrazine with 7-methoxybenzotriazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(4-methylphenyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-Methoxy-3-(4-methylphenyl)-1,2,4-benzotriazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(4-methylphenyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: A hydroxycoumarin with similar structural features.
7-Methoxy-3-(4-methoxyphenyl)-4-methylcoumarin: A methoxy-substituted coumarin with comparable properties.
Uniqueness
7-Methoxy-3-(4-methylphenyl)-1,2,4-benzotriazine is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
81817-18-7 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-methoxy-3-(4-methylphenyl)-1,2,4-benzotriazine |
InChI |
InChI=1S/C15H13N3O/c1-10-3-5-11(6-4-10)15-16-13-8-7-12(19-2)9-14(13)17-18-15/h3-9H,1-2H3 |
InChI Key |
NNIVSZDWEQTYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.